molecular formula C12H13NO2 B6361656 1,4,6-Trimethyl-1H-indole-2-carboxylic acid CAS No. 1158754-20-1

1,4,6-Trimethyl-1H-indole-2-carboxylic acid

Cat. No. B6361656
CAS RN: 1158754-20-1
M. Wt: 203.24 g/mol
InChI Key: CPADWLQAONDSRQ-UHFFFAOYSA-N
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Description

Indole-2-carboxylic acid is a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological properties . Various methods of synthesis have been investigated, including the Fischer indole synthesis .


Molecular Structure Analysis

The molecular structure of indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system .


Chemical Reactions Analysis

Indole-2-carboxylic acid can be used as a reactant for the preparation of various compounds. For instance, it can be used in the preparation of spirooxoindolepyrrolidines via reduction followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole-2-carboxylic acid can vary depending on the specific derivative. For instance, 3,4,7-trimethyl-1H-indole-2-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents. For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . It’s plausible that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could have similar antiviral properties, but further research would be needed to confirm this.

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory activities . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have been used in the treatment of cancer cells . Therefore, “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially have applications in cancer treatment.

Anti-HIV Activity

Indole-2-carboxylic acid derivatives have been found to be effective against HIV-1 . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activities . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activities . This suggests that “1,4,6-Trimethyl-1H-indole-2-carboxylic acid” could potentially be used as an antimicrobial agent.

Safety and Hazards

Safety and hazards associated with indole-2-carboxylic acid derivatives can vary depending on the specific derivative. For example, 3,4,7-trimethyl-1H-indole-2-carboxylic acid is classified as Acute Tox. 4 Oral and Skin Corrosion/Irritation Category 2 according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on indole-2-carboxylic acid and its derivatives are promising. They have been the focus of many researchers in the study of pharmaceutical compounds for many years . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

1,4,6-trimethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-8(2)9-6-11(12(14)15)13(3)10(9)5-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPADWLQAONDSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(N(C2=C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6-Trimethyl-1H-indole-2-carboxylic acid

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